

Enfumafungin Semi-Synthetic Modification

Technical Support Center

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Compound of Interest

Compound Name: MK-5204

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Welcome to the technical support center for the semi-synthetic modification of enfumafungin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for the semi-synthetic modification of enfumafungin?

A1: The most common starting point for semi-synthetic modification is the natural product enfumafungin itself, isolated from fermentation of *Hormonema carpetanum*. Key initial modifications often involve the hemiacetal moiety, the C-3 glycoside, and the C-2 acetoxy group to improve pharmacokinetic properties and oral bioavailability.^{[1][2]}

Q2: Why is the hemiacetal functionality in enfumafungin a challenge for synthesis?

A2: The hemiacetal at C-25 exists as a mixture of two interconverting epimers (diastereomers).^[1] This can complicate purification and characterization (e.g., NMR data acquisition) and can be a source of chemical instability due to potential ring-opening and oxidation reactions.^[1] To address this, an early step in many synthetic routes is the reduction of the hemiacetal (lactol) to a more stable cyclic ether.^[3]

Q3: What is the biological target of enfumafungin and its derivatives?

A3: Enfumafungin and its semi-synthetic derivatives, such as ibrexafungerp, are inhibitors of β -(1,3)-D-glucan synthase.[4][5] This enzyme is essential for the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] Since this enzyme is absent in mammals, it is a highly selective target for antifungal drugs.[6]

Q4: Do enfumafungin derivatives show cross-resistance with echinocandins?

A4: Generally, no. Although they target the same enzyme, β -(1,3)-D-glucan synthase, enfumafungin and its derivatives bind to a different site on the enzyme than echinocandins.[5][6] This allows them to retain activity against many fungal strains that have developed resistance to echinocandins through mutations in the FKS genes.[7]

Troubleshooting Guides

Low Yield in Hemiacetal Reduction

Problem: You are experiencing low yields during the reduction of the enfumafungin hemiacetal to the corresponding cyclic ether.

Possible Cause	Suggested Solution
Incomplete Reaction	<ul style="list-style-type: none">- Ensure anhydrous conditions, as water can quench the reagents.- Increase the equivalents of the reducing agent (e.g., triethylsilane).- Extend the reaction time and monitor by TLC or LC-MS.
Degradation of Starting Material	<ul style="list-style-type: none">- Perform the reaction at a lower temperature to minimize side reactions.- Use a milder Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) or a weaker protic acid than trifluoroacetic acid if degradation is observed.
Difficult Purification	<ul style="list-style-type: none">- The product may be difficult to separate from unreacted starting material due to similar polarities. Utilize a high-resolution chromatography column or consider a different solvent system for elution.

Inefficient Deglycosylation at C-3

Problem: The removal of the glucose moiety at the C-3 position is incomplete, leading to a mixture of starting material and the desired aglycone.

Possible Cause	Suggested Solution
Insufficient Acid Catalyst	- Increase the concentration of the acid catalyst (e.g., H ₂ SO ₄ in methanol). - Ensure the reaction temperature is optimal for the specific acid used.
Steric Hindrance	- The bulky triterpene core can hinder access to the glycosidic bond. Consider using enzymatic deglycosylation as an alternative. A recombinant β -d-glucosidase has been shown to be effective. [8]
Product Re-glycosylation	- While less common, under certain equilibrium conditions, re-glycosylation could occur. Ensure the removal of the cleaved glucose from the reaction mixture if possible.

Poor Yield in C-3 Ether Formation

Problem: The etherification reaction at the C-3 hydroxyl group with a sterically hindered alcohol or amine is resulting in low yields.

Possible Cause	Suggested Solution
Steric Hindrance	- This is a common challenge. The use of a strong, non-nucleophilic base (e.g., potassium t-pentylate) is often required. - The addition of a cation complexing agent, such as 18-crown-6, can enhance the reactivity of the alkoxide. [3]
Competing Elimination Reaction	- If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution. Using a less hindered electrophile or a different synthetic route may be necessary. The Williamson ether synthesis works best with primary alkyl halides. [9]
Low Nucleophilicity of the C-3 Alcohol	- Ensure complete deprotonation of the C-3 hydroxyl group to form the more nucleophilic alkoxide.

Quantitative Data

Table 1: Reported Yields for Key Steps in the Semi-Synthesis of Ibrexafungerp from Enfumafungin

Step	Reaction	Reagents	Yield (%)	Reference
1	Hemiacetal Reduction & Deglycosylation	1. Triethylsilane, Trifluoroacetic Acid 2. H ₂ SO ₄ , Methanol	87 (over 2 steps)	[3]
2	Carboxylic Acid Esterification	Benzyl bromide	89	[3]
3	C-3 Ether Formation	(R)-N-sulfonyl aziridine, Potassium t-pentylate, 18-crown-6	78	[3]
4	Deprotection & Cyclocondensation	1. Na, liquid NH ₃ 2. Hydrazine, BF ₃ ·OEt ₂ 3. Acyl amidine, Acetic acid	66	[3]

Experimental Protocols

Protocol 1: Hemiacetal Reduction and Deglycosylation of Enfumafungin

- Hemiacetal Reduction:
 - Dissolve enfumafungin in a suitable anhydrous solvent (e.g., dichloromethane).
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylsilane (typically 2-3 equivalents).
 - Slowly add trifluoroacetic acid (typically 1.5-2 equivalents) dropwise.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
- Deglycosylation:
 - Dissolve the crude product from the previous step in methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours.
 - Monitor the reaction by LC-MS for the disappearance of the glycosylated intermediate.
 - Cool the reaction to room temperature and neutralize with a mild base (e.g., sodium bicarbonate).
 - Remove the methanol under reduced pressure and extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.

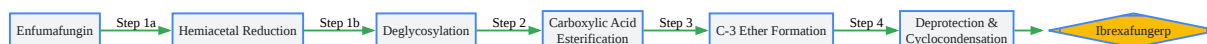
Protocol 2: Palladium-Mediated Allylic Oxidation at C-12 (Corey-Yu Oxidation)

Note: This is a general protocol for a related class of compounds, as specific details for enfumafungin itself are often proprietary. This should be optimized for the specific enfumafungin intermediate.

- Reaction Setup:
 - To a solution of the enfumafungin core with the C-12 double bond in an appropriate solvent (e.g., dichloromethane), add a stoichiometric oxidant such as t-butylhydroperoxide.

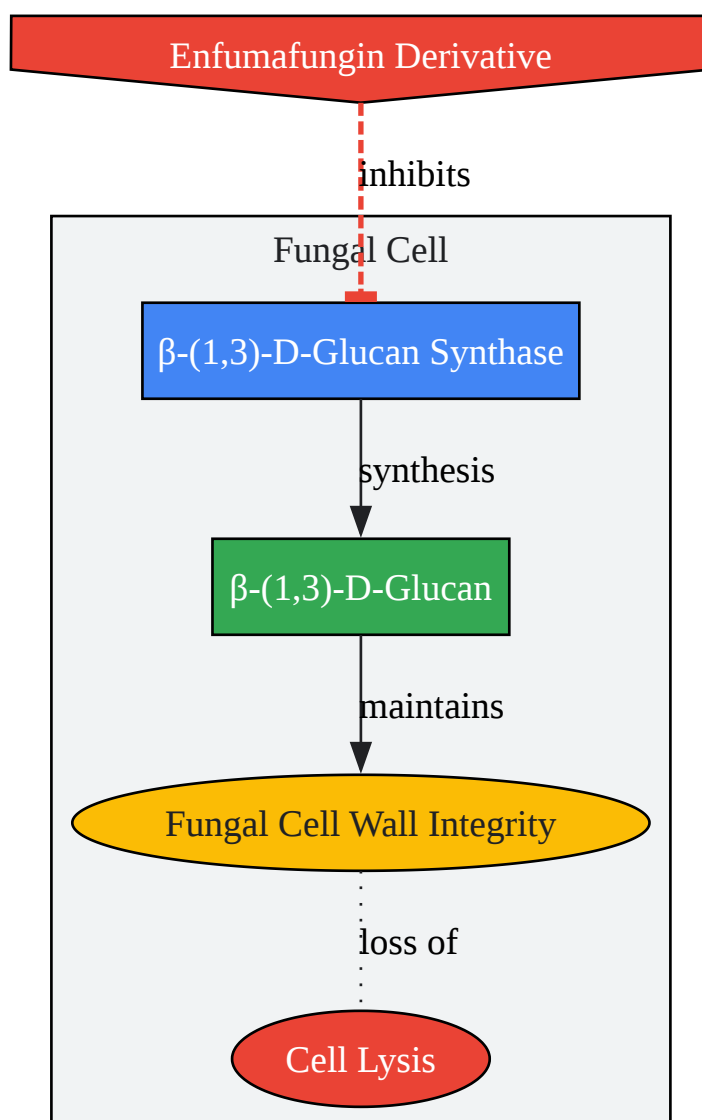
- Add a catalytic amount of a palladium(II) source, such as Pd(OH)₂ on carbon (Pearlman's catalyst), typically 5 mol %.[10]
- The reaction is often carried out at room temperature.
- Workup and Purification:
 - Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst.[11]
 - Wash the celite pad with the reaction solvent.
 - Concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by flash chromatography on silica gel to isolate the desired C-12 oxidized product.

Visualizations



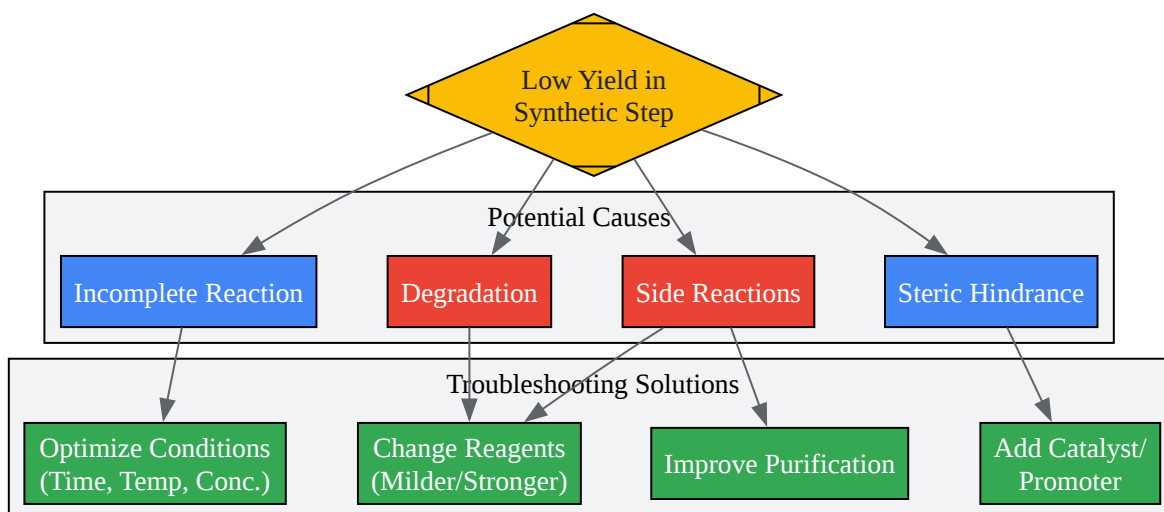
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Caption: Semi-synthetic workflow from enfumafungin to ibrexafungerp.



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Caption: Mechanism of action of enfumafungin derivatives.



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Caption: General troubleshooting logic for synthetic challenges.

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